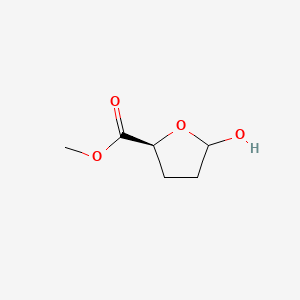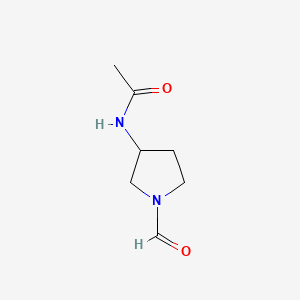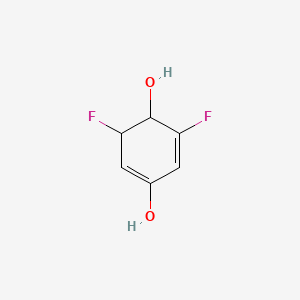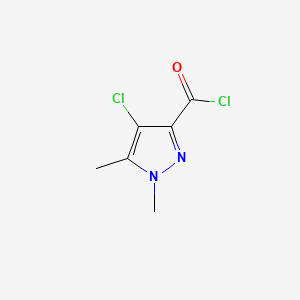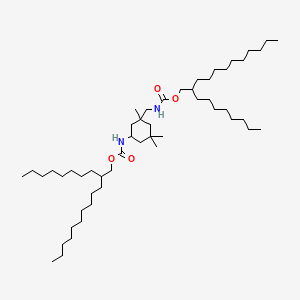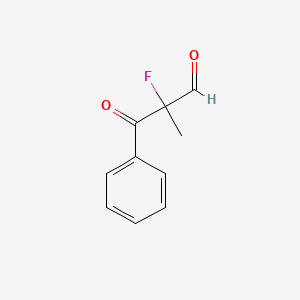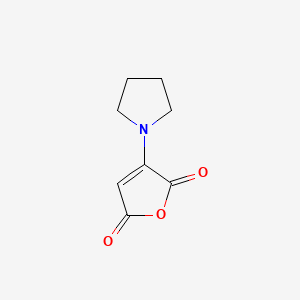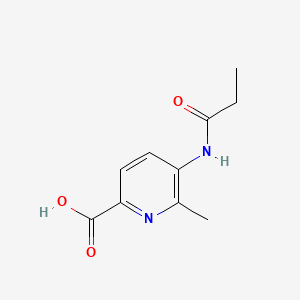
2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate, also known as F-TEDA-BF4, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a simple and efficient method, making it easily accessible for laboratory experiments. In
Scientific Research Applications
Fluorinated Compounds Synthesis
- Synthetic Methodologies : The development of practical synthesis methods for fluorinated compounds is a significant research area. For instance, Qiu et al. (2009) developed a pilot-scale method for preparing 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research highlights the challenges and solutions in synthesizing fluorinated intermediates, which can be relevant to the synthesis of complex fluorinated compounds like the one you mentioned (Qiu, Gu, Zhang, & Xu, 2009).
Chemosensors and Fluorescent Probes
- Development of Chemosensors : Fluorinated compounds often serve as essential components in the development of chemosensors for detecting various analytes. Roy (2021) reviewed the applications of 4-Methyl-2,6-diformylphenol (DFP) based compounds in detecting metal ions, anions, and neutral molecules, showcasing the fluorophores' sensitivity and selectivity. Although this does not directly involve the compound , it illustrates the broader utility of fluorinated molecules in designing sensitive detection systems for scientific and environmental monitoring (Roy, 2021).
Fluorinated Compounds in Green Chemistry
- Aqueous Fluoroalkylation : Song et al. (2018) reviewed progress in fluoroalkylation reactions in aqueous media, emphasizing environmentally friendly methods for incorporating fluorinated groups into target molecules. This review underscores the importance of developing sustainable synthetic routes for fluorinated compounds, which could inform greener synthesis methods for compounds like 2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE (Song, Han, Zhao, & Zhang, 2018).
Environmental and Health Impacts of Fluorinated Compounds
- Toxicity and Environmental Concerns : The environmental and health impacts of fluorinated compounds, especially per- and polyfluoroalkyl substances (PFASs), are significant areas of research. Wang et al. (2019) reviewed the sources, environmental distribution, and health risks of novel fluorinated alternatives, highlighting the need for safer compounds and thorough toxicological assessments. This perspective is crucial for understanding the implications of using and synthesizing fluorinated compounds, including the environmental and health safety of novel chemicals (Wang, Chang, Wang, Zhang, Zhang, Wang, Wang, & Li, 2019).
properties
CAS RN |
173341-99-6 |
|---|---|
Product Name |
2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE |
Molecular Formula |
C9H9BFO2 |
Molecular Weight |
178.977 |
IUPAC Name |
5-(4-fluorophenyl)-1,3,2$l^{2} |
InChI |
InChI=1S/C9H9BFO2/c11-9-3-1-7(2-4-9)8-5-12-10-13-6-8/h1-4,8H,5-6H2 |
InChI Key |
KYAYCMVTVZDOFB-UHFFFAOYSA-N |
SMILES |
[B]1OCC(CO1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1E)-1-Propen-1-yloxy]pyridine](/img/structure/B575068.png)
![6-Chloro-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B575074.png)
